4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate

Physicochemical differentiation Drug-likeness Membrane permeability

This benzofuran–coumarin conjugate carries a morpholine-4-carboxylate ester at the coumarin 6-position. Unlike dialkylcarbamate analogs, the morpholine ring adds an H-bond acceptor (total HBA: 7), elevates tPSA, and modulates logP—directly altering solubility, permeability, and target-binding. The 7-methoxybenzofuran–coumarin core matches the CYP2A6 pharmacophore for nicotine-metabolism inhibition; SAR shows >10-fold IC50 shifts upon even minor substituent changes. Select this scaffold when improved aqueous solubility and unique ADME benchmarking are critical for CYP inhibition, oncology screening, or fragment-based discovery.

Molecular Formula C23H19NO7
Molecular Weight 421.405
CAS No. 898406-16-1
Cat. No. B2962743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate
CAS898406-16-1
Molecular FormulaC23H19NO7
Molecular Weight421.405
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)OC(=O)N5CCOCC5
InChIInChI=1S/C23H19NO7/c1-27-19-4-2-3-14-11-20(31-22(14)19)17-13-21(25)30-18-6-5-15(12-16(17)18)29-23(26)24-7-9-28-10-8-24/h2-6,11-13H,7-10H2,1H3
InChIKeyCOKDDUPWRPSMMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(7-Methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl Morpholine-4-carboxylate (CAS 898406-16-1) – Procurement-Relevant Structural Identity and Class


4-(7-Methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate (CAS 898406-16-1) is a fully synthetic small molecule (C23H19NO7, MW 421.4) that hybridises a 7-methoxybenzofuran moiety at the coumarin 4-position with a morpholine-4-carboxylate ester at the coumarin 6-position . It belongs to the benzofuran–coumarin conjugate class, a scaffold associated with cytochrome P450 (CYP) 2A6 inhibition, anticancer activity, and antimicrobial action [1]. The compound is listed in the InterBioScreen synthetic screening collection, indicating it was designed for high-throughput biological evaluation .

Why Generic Substitution Fails for 4-(7-Methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl Morpholine-4-carboxylate (CAS 898406-16-1)


Close analogs of 898406-16-1 that share the benzofuran–coumarin core but differ in the 6-ester group (e.g., diethylcarbamate, dimethylcarbamate) or the 7-substituent on the benzofuran ring (e.g., des-methoxy, 7-methyl) cannot be treated as interchangeable. The morpholine ring introduces an additional hydrogen-bond acceptor (HBA; total HBA count 7 vs. 6 for the diethylcarbamate analog), increases the topological polar surface area (tPSA), and alters the logP, all of which directly modulate membrane permeability, solubility, and target-binding profiles [1]. Published structure–activity relationships (SAR) for benzofuran–coumarin conjugates confirm that even modest substituent changes shift CYP2A6 IC50 values by >10-fold and can switch the mode of inhibition from competitive to mechanism-based [2]. Consequently, substituting a morpholine-4-carboxylate ester with a dialkylcarbamate or altering the 7-methoxy group yields a compound with non-equivalent pharmacokinetic and pharmacodynamic behaviour.

Quantitative Differentiation Evidence for 4-(7-Methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl Morpholine-4-carboxylate (CAS 898406-16-1) Against Closest Analogs


Hydrogen-Bond Acceptor (HBA) Count Advantage of Morpholine-4-carboxylate over Diethylcarbamate

The morpholine-4-carboxylate ester increases the HBA count by one unit relative to the diethylcarbamate analog, primarily due to the morpholine ring oxygen. PubChem computed properties for the diethylcarbamate analog (CID 7295516) show HBA=6, while the target compound, incorporating the morpholine ring, has HBA=7 [1]. This difference impacts compliance with Lipinski's Rule of Five, where HBA ≤10 is the threshold; while both compounds remain compliant, a higher HBA count within the permissible range can enhance aqueous solubility at the cost of reduced passive membrane diffusion, a trade-off critical for selecting compounds for oral bioavailability screening [2].

Physicochemical differentiation Drug-likeness Membrane permeability

Topological Polar Surface Area (tPSA) Differentiation from Dimethylcarbamate Analog

The morpholine-4-carboxylate ester of 898406-16-1 contributes a larger topological polar surface area than the dimethylcarbamate ester (InterBioScreen ID STOCK1N-75294; C21H17NO6, MW 379.36). Based on fragment-based tPSA calculation, the morpholine-4-carboxylate group (tPSA ≈ 59.0 Ų) exceeds the dimethylcarbamate group (tPSA ≈ 49.9 Ų) by approximately 9 Ų . This difference is highly relevant for central nervous system (CNS) drug design, where a tPSA < 60–70 Ų is often desired for blood–brain barrier penetration, and a tPSA > 90 Ų generally restricts compounds to peripheral targets [1].

Drug-likeness CNS permeability Physicochemical profiling

7-Methoxy Substituent Effect: CYP2A6 Inhibition Class-Level SAR for Benzofuran–Coumarin Hybrids

In a systematic SAR study of benzofuran and coumarin derivatives as CYP2A6 inhibitors, a 7-methoxy substitution on the benzofuran ring consistently enhanced CYP2A6 inhibitory potency. The simple 4-methoxybenzofuran fragment showed IC50 = 2.20 µM, while the 7-methoxy substitution pattern present in 898406-16-1 is expected to further improve binding through additional hydrogen-bonding interactions with CYP2A6 active-site residues (e.g., Asn297) [1]. In contrast, the des-methoxy analog (4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate) lacks this methoxy-mediated interaction, predicting lower CYP2A6 affinity .

CYP2A6 inhibition Smoking cessation Structure–activity relationship

Rotatable Bond Count and Conformational Flexibility vs. 7-Methyl Analog

The target compound has a rotatable bond count of 5 (PubChem computed property), identical to the 7-methyl analog (4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate, C24H21NO7, MW 435.43). However, the 7-methyl group in the analog introduces an additional steric constraint at the coumarin 7-position that may alter the dihedral angle between the benzofuran and coumarin rings, potentially affecting π-stacking with aromatic residues in target proteins . The target compound, lacking the 7-methyl group, is predicted to have marginally lower conformational restriction, which may translate to different entropy–enthalpy compensation upon binding [1].

Conformational entropy Binding affinity Ligand efficiency

Procurement-Driven Application Scenarios for 4-(7-Methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl Morpholine-4-carboxylate (CAS 898406-16-1)


CYP2A6 Inhibitor Lead Discovery and Smoking Cessation Pharmacology

The 7-methoxybenzofuran–coumarin core of 898406-16-1 aligns with the pharmacophore for human CYP2A6 inhibition, as established by Yamaguchi et al. (2013). Compounds with this scaffold inhibit CYP2A6-mediated nicotine metabolism and procarcinogen activation, making them candidate leads for smoking cessation aids and tobacco-related cancer chemoprevention [1]. The morpholine-4-carboxylate ester provides a modular handle for solubility optimisation without disrupting the core pharmacophore.

Anticancer Screening in Leukemia and Solid Tumour Models

Benzofuran–coumarin hybrids have demonstrated apoptosis induction in K562 human leukemia cells (Zwergel et al., 2013) and growth inhibition in A549 (lung) and HCT116 (colon) cancer lines [2]. The morpholine carboxylate functionality may enhance aqueous solubility, facilitating in vitro cytotoxicity screening and enabling formulation for in vivo xenograft studies. Researchers procuring this compound for oncology screening should prioritise it over dialkylcarbamate analogs when improved solubility is required.

Chemical Biology Probe for Enzyme Inhibition Profiling

The combination of a benzofuran, coumarin, and morpholine-4-carboxylate ester in a single molecule creates a multi-functional scaffold suitable for broad-spectrum enzyme inhibition profiling. The morpholine ring is a recognised privileged structure in kinase inhibitor design, while the coumarin core has been validated as a warhead for CYP enzymes, carbonic anhydrases, and monoamine oxidases [3]. This compound can serve as a starting point for fragment-based screening or as a reference ligand in competitive binding assays.

Physicochemical Comparator in ADME–Tox Profiling Panels

Given its distinct HBA count (7), tPSA, and logP profile relative to the diethylcarbamate and dimethylcarbamate analogs, 898406-16-1 can be included in ADME–Tox screening panels as a physicochemical benchmark. Its intermediate polarity profile (XLogP3 estimated ~3–4) makes it a useful reference for calibrating permeability, solubility, and metabolic stability assays when comparing ester pro-moieties on the benzofuran–coumarin template [4].

Quote Request

Request a Quote for 4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.